(R)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine
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Overview
Description
®-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine is a chemical compound that belongs to the class of benzoxepines This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 5th position on the tetrahydrobenzo[b]oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine typically involves the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through intramolecular cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde precursor using reagents like sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for ®-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzoxepin derivatives.
Scientific Research Applications
®-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the reuptake of biogenic amines such as norepinephrine and serotonin at synaptic nerve terminals, similar to the mechanism of action of tricyclic antidepressants . This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepin: A structurally related compound with similar pharmacological properties.
Doxepin: A tricyclic antidepressant with a similar mechanism of action.
Benzoxepin Derivatives: Compounds with variations in the substitution pattern on the benzoxepin ring, exhibiting different biological activities.
Uniqueness
®-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5R)-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRDWFFGZCVCI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC(=C2)F)OC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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